molecular formula C21H20ClN3O4 B2992154 N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dimethoxybenzamide CAS No. 921531-61-5

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dimethoxybenzamide

Cat. No.: B2992154
CAS No.: 921531-61-5
M. Wt: 413.86
InChI Key: SFQUWAZGRLPXDH-UHFFFAOYSA-N
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Description

N-(2-(3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dimethoxybenzamide is a heterocyclic compound featuring a pyridazinone core substituted with a 4-chlorophenyl group at position 2. The ethyl linker connects this core to a 2,3-dimethoxy-substituted benzamide moiety. This structure combines aromatic and heterocyclic elements, which are common in pharmacologically active compounds targeting enzymes or receptors. The pyridazinone ring system is known for its role in modulating biological activity, particularly in antipyretic, antimicrobial, and anti-inflammatory agents . The 4-chlorophenyl group enhances lipophilicity and metabolic stability, while the dimethoxybenzamide moiety may contribute to binding interactions via hydrogen bonding or π-π stacking .

Properties

IUPAC Name

N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O4/c1-28-18-5-3-4-16(20(18)29-2)21(27)23-12-13-25-19(26)11-10-17(24-25)14-6-8-15(22)9-7-14/h3-11H,12-13H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFQUWAZGRLPXDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dimethoxybenzamide typically involves multiple steps. One common route includes the formation of the pyridazine ring followed by the introduction of the chlorophenyl group and the dimethoxybenzamide moiety. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction occurs efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.

Scientific Research Applications

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dimethoxybenzamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its interactions with biological molecules can be studied to understand its potential as a drug candidate.

    Medicine: It may have therapeutic potential for treating various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dimethoxybenzamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The pathways involved may include inhibition or activation of these targets, leading to the desired biological effect.

Comparison with Similar Compounds

Structural Analogues with Pyridazinone Cores

Pyridazinone derivatives are widely studied due to their versatile pharmacological profiles. Below is a comparative analysis of structurally related compounds:

Compound Core Structure Substituents Key Spectral Data (IR C=O peaks, cm⁻¹) Synthetic Yield Reference
N-(2-(3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dimethoxybenzamide (Target) Pyridazinone 4-Chlorophenyl, ethyl linker, 2,3-dimethoxybenzamide N/A (Not provided in evidence) N/A
3-[3-(4-(4-Chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(antipyrinyl)propanamide 6h Pyridazinone-antipyrine 4-Chlorophenylpiperazine, propanamide linker, antipyrine (pyrazolone derivative) 1650 (C=O), 1620 (C=O) 54%
6-(4-Chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amine 1,3,5-Oxadiazine 4-Chlorophenyl, trichloromethyl, aryl amine N/A 65–89% (via DCC)
2-(3-(4-Chlorophenyl)-4-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)-N-acetamide Pyrazolo-pyridine 4-Chlorophenyl, methyl, phenylpyrazolo-pyridine core N/A Moderate

Key Observations :

  • Target vs. 6h (Antipyrine Hybrid): The target compound lacks the antipyrine (pyrazolone) moiety present in 6h, which is critical for COX-2 inhibition in antipyrine derivatives.
  • Target vs. 1,3,5-Oxadiazine Derivatives: Oxadiazines (e.g., ) exhibit different reactivity due to their sulfur-containing synthesis pathways (e.g., dehydrosulfurization with DCC or I₂/Et₃N).
  • Benzamide Substituents : The 2,3-dimethoxybenzamide group in the target contrasts with simpler benzamides (e.g., N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide ). Methoxy groups may enhance metabolic stability compared to hydroxyl or methyl substituents.
Pharmacological Potential

While biological data for the target compound are unavailable, structurally related compounds show diverse activities:

  • 6h and Analogues: Antipyrine hybrids exhibit anti-inflammatory and analgesic properties due to pyrazolone and pyridazinone synergism .
  • 1,3,5-Oxadiazines : Used in agrochemicals and antivirals, leveraging their electrophilic trichloromethyl group .
  • Dimethoxybenzamides : Found in kinase inhibitors (e.g., ), where methoxy groups stabilize binding interactions.

Biological Activity

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dimethoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its synthesis, biological mechanisms, and activity against various biological targets, supported by research findings and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C20H18ClN3O4C_{20}H_{18}ClN_{3}O_{4} with a molecular weight of 393.83 g/mol. The structure features a pyridazinone core, an ethyl side chain, and two methoxy groups on a benzamide moiety.

PropertyValue
Molecular FormulaC20H18ClN3O4
Molecular Weight393.83 g/mol
CAS Number922881-84-3

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Pyridazinone Core : This is achieved through the cyclization of hydrazine derivatives with diketones.
  • Substitution with 4-Chlorophenyl Group : Electrophilic aromatic substitution introduces the chlorophenyl group.
  • Alkylation : The pyridazinone core is alkylated with an ethyl halide.
  • Formation of the Benzamide : The final step involves amide bond formation with 2,3-dimethoxybenzoic acid derivatives.

Anticancer Properties

Research has indicated that compounds with similar structures exhibit significant anticancer activity. A study evaluated the cytotoxic effects of various benzothiazole derivatives against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HT-29 (colon cancer) using the MTT assay. The results demonstrated that modifications at specific positions on the benzothiazole scaffold can enhance antitumor properties .

The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : The compound may interact with specific enzymes or receptors, potentially inhibiting their activity.
  • Signal Transduction Pathways : It may modulate pathways involved in cell proliferation and apoptosis.

Case Studies

  • Study on Anticancer Activity :
    • Objective : To evaluate the anticancer potential of similar compounds.
    • Method : MTT assays were performed on various cancer cell lines.
    • Findings : Certain derivatives showed selective cytotoxicity towards cancer cells compared to normal cells.
  • Mechanistic Insights :
    • Objective : To explore how structural modifications affect biological activity.
    • Method : Flow cytometric analysis to identify apoptotic pathways.
    • Findings : Indicated that compounds could induce apoptosis in cancer cells through mitochondrial pathways.

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